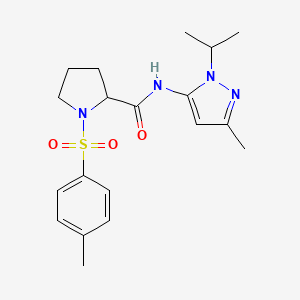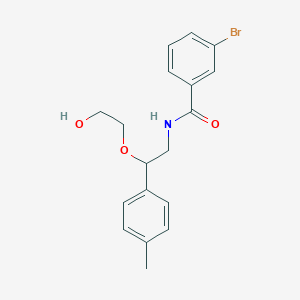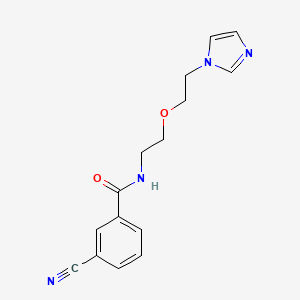
N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-1-tosylpyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-1-tosylpyrrolidine-2-carboxamide, also known as IPTP, is a relatively new compound in the field of medicinal chemistry. It is a pyrrolidine-based molecule that has shown promise in scientific research as a potential therapeutic agent. IPTP is known for its unique structure and mechanism of action, which makes it a promising candidate for drug development.
Scientific Research Applications
Molecular Interaction Studies
N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-1-tosylpyrrolidine-2-carboxamide demonstrates significant potential in the study of molecular interactions, particularly as an antagonist for cannabinoid receptors. A notable study by Shim et al. (2002) delved into its interaction with the CB1 cannabinoid receptor, employing the AM1 molecular orbital method for conformational analysis. This research provides a deep understanding of the structural and energetic aspects of this compound, particularly its binding interactions and the development of pharmacophore models for CB1 receptor ligands (Shim et al., 2002).
Synthesis and Antibacterial Activity
Another research area where this compound shows promise is in the synthesis of derivatives with antibacterial properties. Panda et al. (2011) reported on the synthesis of pyrazolopyridine derivatives and their screening against various bacterial strains. This study highlights its potential in developing novel antibacterial agents (Panda et al., 2011).
Antiallergic Applications
The compound's derivatives also show potential in antiallergic applications. Nohara et al. (1985) synthesized antiallergic 5-oxo-5H-[1]benzopyrano[2,3-b]pyridines, exhibiting significant antiallergic activity. These findings open avenues for further research into its use in allergy treatments (Nohara et al., 1985).
Crystal Engineering and Pharmaceutical Co-crystals
In the field of crystal engineering and pharmaceutical co-crystals, Reddy et al. (2006) explored the novel carboxamide-pyridine N-oxide synthon, a concept that could potentially revolutionize the way pharmaceutical co-crystals are synthesized and designed (Reddy et al., 2006).
Pyrazole-Containing Synthetic Cannabinoids
Franz et al. (2017) investigated the pyrazole-containing synthetic cannabinoid 3,5-AB-CHMFUPPYCA, which has structural similarities to N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-1-tosylpyrrolidine-2-carboxamide. Their research focused on in vitro metabolism and thermal stability, contributing to the understanding of the metabolic pathways and stability of such compounds (Franz et al., 2017).
DNA Recognition and Gene Expression Control
Chavda et al. (2010) conducted research on polyamides containing pyrazole derivatives for targeting specific DNA sequences, emphasizing the compound's relevance in controlling gene expression and potential applications in treating diseases like cancer (Chavda et al., 2010).
properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3S/c1-13(2)23-18(12-15(4)21-23)20-19(24)17-6-5-11-22(17)27(25,26)16-9-7-14(3)8-10-16/h7-10,12-13,17H,5-6,11H2,1-4H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLNGWBLQKLZNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=CC(=NN3C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-1-tosylpyrrolidine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(benzo[d][1,3]dioxol-5-yl)-3-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)urea](/img/no-structure.png)
![4-(5-(Tert-butyl)-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B2739499.png)
![[dibutylcarbamothioylsulfanyl(phenyl)methyl] N,N-dibutylcarbamodithioate](/img/structure/B2739500.png)
![N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-2-phenylbutanamide](/img/structure/B2739501.png)
![ethyl N-[(2E)-2-({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methylidene)-3-oxobutanoyl]carbamate](/img/structure/B2739502.png)
![1-(1,3-Benzodioxol-5-yl)-4-[(4-chlorophenyl)methyl]pyrazine-2,3-dione](/img/structure/B2739507.png)
![N-[[3-(2-Amino-2-oxoethoxy)phenyl]methyl]prop-2-enamide](/img/structure/B2739508.png)
![1-[(2-chlorophenyl)methyl]-N-(2-methoxy-4-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2739511.png)
![N-(4-cyanophenyl)-2-[8-[methyl(propyl)amino]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2739513.png)


![2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2739518.png)
![ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2739519.png)
